(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid
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Overview
Description
(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid is a chiral compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom This particular compound is characterized by its two carboxylic acid groups and a methyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of L-cysteine with an aldehyde or ketone, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. The choice of solvent and temperature can also influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form, potentially altering its biological activity.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reaction conditions typically involve mild to moderate temperatures and controlled addition of the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used, often in anhydrous solvents and under inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents such as alcohols, amines, or acyl chlorides can be used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate esterification or amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives. Substitution reactions can result in a variety of esters, amides, or other functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions. Its ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory agents, antioxidants, and enzyme inhibitors. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways. Its ability to chelate metal ions also plays a role in its biological activity, as it can influence metal-dependent processes in cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dicarboxylic acid: Lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.
2-methylthiazolidine-4-carboxylic acid:
Thiazolidine-4-carboxylic acid: A simpler structure with only one carboxylic acid group and no methyl substitution.
Uniqueness
(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid is unique due to its chiral center and the presence of two carboxylic acid groups. This combination of features allows for greater versatility in chemical reactions and potential applications compared to similar compounds. Its ability to introduce chirality into target molecules and form stable metal complexes further distinguishes it from other thiazolidine derivatives.
Properties
CAS No. |
304911-47-5 |
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Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4S/c1-6(5(10)11)7-3(2-12-6)4(8)9/h3,7H,2H2,1H3,(H,8,9)(H,10,11)/t3-,6?/m0/s1 |
InChI Key |
JCAKCGQZNBEITC-FWRGRRDFSA-N |
Isomeric SMILES |
CC1(N[C@@H](CS1)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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